![molecular formula C14H20Cl2O B14427672 2,4-Dichloro-1-[(octan-2-yl)oxy]benzene CAS No. 84376-14-7](/img/structure/B14427672.png)
2,4-Dichloro-1-[(octan-2-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-[(octan-2-yl)oxy]benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and an octan-2-yloxy group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[(octan-2-yl)oxy]benzene typically involves the reaction of 2,4-dichlorophenol with 2-octanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[(octan-2-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The octan-2-yloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the ether group into an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of phenols, amines, or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated benzene derivatives or alcohols.
Scientific Research Applications
2,4-Dichloro-1-[(octan-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[(octan-2-yl)oxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Lacks the octan-2-yloxy group but shares the dichlorobenzene core.
2-Octanol: Contains the octan-2-yloxy group but lacks the aromatic benzene ring.
2,4-Dichloroanisole: Similar structure but with a methoxy group instead of the octan-2-yloxy group.
Uniqueness
2,4-Dichloro-1-[(octan-2-yl)oxy]benzene is unique due to the combination of the dichlorobenzene core and the octan-2-yloxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
84376-14-7 |
|---|---|
Molecular Formula |
C14H20Cl2O |
Molecular Weight |
275.2 g/mol |
IUPAC Name |
2,4-dichloro-1-octan-2-yloxybenzene |
InChI |
InChI=1S/C14H20Cl2O/c1-3-4-5-6-7-11(2)17-14-9-8-12(15)10-13(14)16/h8-11H,3-7H2,1-2H3 |
InChI Key |
URXNXAKCZWZKDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
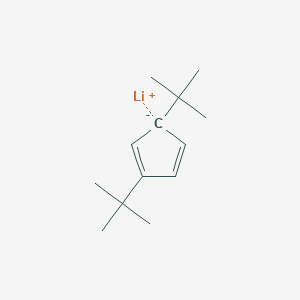
![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
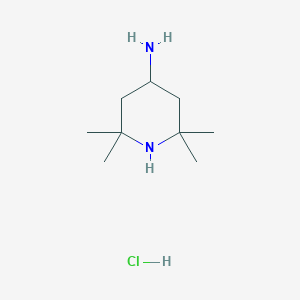
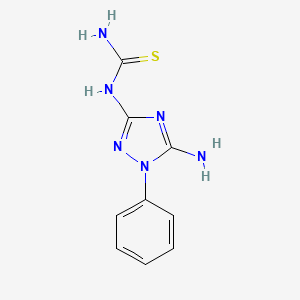
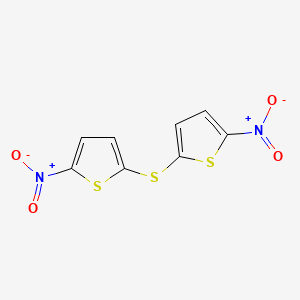
![Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate](/img/structure/B14427626.png)

![1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14427631.png)
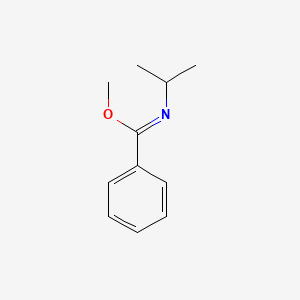
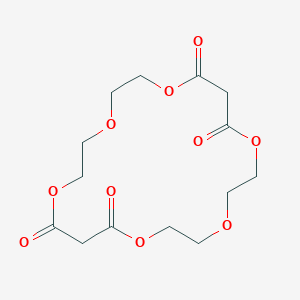
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
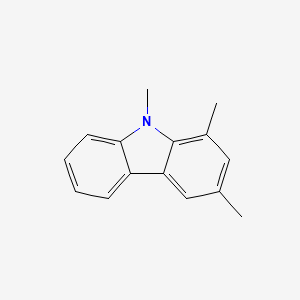
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
